molecular formula C15H22O5S B14303556 Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate CAS No. 112052-43-4

Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate

Cat. No.: B14303556
CAS No.: 112052-43-4
M. Wt: 314.4 g/mol
InChI Key: XOVDCBFXCPGTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is an organic compound with the molecular formula C15H22O5S It is a derivative of heptanoic acid, where the hydroxyl group is esterified with a methyl group and the heptanoate chain is substituted with a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate typically involves the following steps:

    Esterification: Heptanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl heptanoate.

    Sulfonylation: The methyl heptanoate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and methanol.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.

    Hydrolysis: Heptanoic acid and methanol.

    Oxidation: 4-methylbenzoic acid derivatives.

Scientific Research Applications

Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological environments, releasing the active heptanoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[(4-chlorobenzene-1-sulfonyl)oxy]heptanoate
  • Methyl 7-[(4-nitrobenzene-1-sulfonyl)oxy]heptanoate
  • Methyl 7-[(4-methoxybenzene-1-sulfonyl)oxy]heptanoate

Uniqueness

Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

112052-43-4

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 7-(4-methylphenyl)sulfonyloxyheptanoate

InChI

InChI=1S/C15H22O5S/c1-13-8-10-14(11-9-13)21(17,18)20-12-6-4-3-5-7-15(16)19-2/h8-11H,3-7,12H2,1-2H3

InChI Key

XOVDCBFXCPGTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.